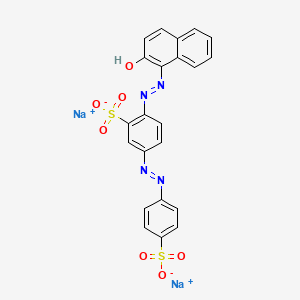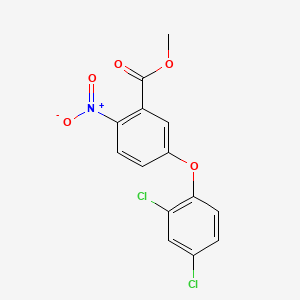
Bialaphos Sodium Salt
Overview
Description
Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Mechanism of Action
Bilanafos-sodium, also known as Bilanafos sodium or sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate, is a naturally occurring peptide herbicide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Bilanafos-sodium primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
Bilanafos-sodium acts as a glutamine synthetase inhibitor . It is a protoxin that degrades to glufosinate in the plant . The degradation product, glufosinate, is structurally similar to glutamic acid, allowing it to act as a competitive inhibitor of glutamine synthetase . This inhibition disrupts the normal function of the enzyme, leading to an accumulation of ammonium ions and inhibition of photosynthesis .
Biochemical Pathways
The inhibition of glutamine synthetase by Bilanafos-sodium disrupts the nitrogen metabolism in plants . This disruption leads to the accumulation of ammonium ions, which are toxic to plants . The excess ammonium ions also inhibit photosynthesis, further disrupting the plant’s metabolism .
Pharmacokinetics
It is known that the compound is a protoxin that is metabolized to glufosinate in the plant
Result of Action
The primary result of Bilanafos-sodium’s action is the death of the plant . The accumulation of toxic ammonium ions and the inhibition of photosynthesis disrupt the plant’s metabolism, leading to the death of the plant .
Action Environment
The efficacy and stability of Bilanafos-sodium can be influenced by various environmental factors. It is known that the compound is used to control annual and perennial weeds in various environments, including vegetable fields and orchards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bialaphos Sodium Salt typically involves multiple steps, starting from basic organic molecules. The process often includes:
Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the necessary functional groups.
Coupling Reactions: The final assembly of the molecule is done through coupling reactions, often using peptide coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme inhibition studies and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]butanoate
- Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]acetate
Uniqueness
Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
71048-99-2 |
|---|---|
Molecular Formula |
C11H21N3NaO6P |
Molecular Weight |
345.26 g/mol |
IUPAC Name |
sodium;[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate |
InChI |
InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 |
InChI Key |
RTWIRLHWLMNVCC-WQYNNSOESA-M |
SMILES |
CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+] |
Appearance |
Solid powder |
melting_point |
160.0 °C |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XAA |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bilanafos-sodium; MW 801; SF 1293; Bialaphos sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















